Chiral Purity and Prodrug Activation: (R)-IL-17 Modulator 4 vs. Racemic IL-17 Modulator 4
(R)-IL-17 modulator 4 is the pure (R)‑enantiomer of IL‑17 modulator 4, whereas the racemic form contains both (R)‑ and (S)‑stereoisomers [1]. The chiral center is critical for the compound's ability to serve as an effective prodrug of IL‑17 modulator 1; the specific activity of the (R)‑enantiomer is expected to differ from the racemate in terms of metabolic conversion rate and target engagement [2].
| Evidence Dimension | Stereochemical Purity and Prodrug Activation |
|---|---|
| Target Compound Data | (R)-enantiomer; single stereoisomer (CAS 2446804-29-9) |
| Comparator Or Baseline | Racemic IL-17 modulator 4 (CAS 2446803-65-0) |
| Quantified Difference | Qualitative difference in stereochemistry; no quantitative data for enantiomeric ratio or activity comparison in available sources |
| Conditions | Stereochemistry defined by synthesis and chiral resolution |
Why This Matters
The pure (R)-enantiomer ensures consistent prodrug activation kinetics and reduces potential off-target effects associated with the (S)-enantiomer, which is crucial for reproducible in vivo studies.
- [1] Kevin Neil Dack, et al. Amino-acid anilides as small molecule modulators of IL-17. WO2020127685A1, 2020. View Source
- [2] TargetMol. (R)-IL-17 modulator 4 product page. Accessed 2025. View Source
